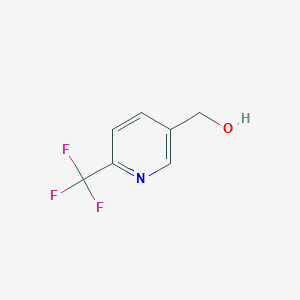

6-(Trifluoromethyl)pyridine-3-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXUFWMVOAHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394247 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-04-7 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)pyridine-3-methanol CAS number 386704-04-7

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 386704-04-7. As a key fluorinated building block, this compound is of significant interest in medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents and active ingredients.[1][2][3] This document details its properties, synthesis, key applications, safety protocols, and detailed experimental procedures to facilitate its effective use in a research and development setting.

Physicochemical Properties and Characterization

This compound is a liquid at room temperature, typically supplied with a purity of 97% or higher.[4][5] Its core structure consists of a pyridine ring substituted at the 6-position with a highly electronegative trifluoromethyl group and at the 3-position with a reactive hydroxymethyl group.

Chemical Identity and Properties

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 386704-04-7 | [4][5][6] |

| Molecular Formula | C₇H₆F₃NO | [4][5][6] |

| Molecular Weight | 177.12 g/mol | [2][5][6] |

| IUPAC Name | [6-(Trifluoromethyl)pyridin-3-yl]methanol | [2] |

| Appearance | Liquid / Brown Liquid | [4][5] |

| Boiling Point | 100-102 °C @ 0.75 mmHg | [7] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5][8] |

| Density | 1.362 - 1.4 g/cm³ (Predicted) | [7] |

| InChI Key | CBSXUFWMVOAHTK-UHFFFAOYSA-N | [2][4][5] |

| SMILES | OCc1ccc(nc1)C(F)(F)F | [5] |

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.6 | Singlet (or narrow d) | H2 (Pyridine ring) |

| ~7.9 | Doublet | H4 (Pyridine ring) | |

| ~7.7 | Doublet | H5 (Pyridine ring) | |

| ~4.8 | Singlet | -CH₂OH | |

| ~3.5 (broad) | Singlet | -CH₂OH | |

| ¹³C | ~161 | Quartet (low intensity) | C6 (C-CF₃) |

| ~148 | Singlet | C2 | |

| ~137 | Singlet | C4 | |

| ~133 | Singlet | C3 | |

| ~122 | Quartet | -CF₃ | |

| ~119 | Singlet | C5 | |

| ~62 | Singlet | -CH₂OH |

Synthesis and Manufacturing

The most common and logical industrial synthesis of this compound involves the chemical reduction of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8).[1]

Synthesis Pathway

The transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of reducing the stable carboxylic acid functional group to a primary alcohol without affecting the pyridine ring or the robust trifluoromethyl group.[2][9]

-

Rationale: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. LiAlH₄ is a potent, non-selective reducing agent that provides the necessary hydrides to efficiently carry out this conversion. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent the violent quenching of the reagent by water.

Key Applications in Research and Development

The title compound is a versatile intermediate primarily utilized for its reactive primary alcohol, which serves as a handle for introducing the 6-(trifluoromethyl)pyridin-3-yl)methyl moiety into larger, more complex molecules.

-

Medicinal Chemistry: It is a crucial building block for synthesizing a wide range of pharmaceutical agents. The trifluoromethylpyridine scaffold is present in drugs targeting cancer, viral infections, and neurodegenerative diseases like Alzheimer's.[10] It has been specifically identified as a starting material for inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic diseases. The -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and improves membrane permeability and binding affinity due to its lipophilic nature.[1][3]

-

Agrochemicals: In agrochemical science, the trifluoromethylpyridine structure is a key component in modern insecticides, herbicides, and fungicides.[9] The unique properties imparted by the fluorinated pyridine ring contribute to the high efficacy and target specificity of these active ingredients.

-

Organic Synthesis: The primary alcohol can be readily oxidized to the corresponding aldehyde, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.[4] Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.[8]

Handling, Storage, and Safety

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| ☠️ corrosive | Danger | H301: Toxic if swallowed.[2][5] H315: Causes skin irritation.[2][5] H317: May cause an allergic skin reaction.[2][5] H318: Causes serious eye damage.[2][5] H335: May cause respiratory irritation.[2][5] |

-

Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338.[5][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a lab coat. All operations should be performed in a well-ventilated fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The recommended storage condition is under an inert atmosphere at room temperature.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Experimental Protocols

The following protocols are detailed, self-validating procedures that demonstrate the utility of this compound as a synthetic intermediate.

Protocol 1: Oxidation to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide (MnO₂), a mild and effective reagent for this transformation on allylic and benzylic-type alcohols.

-

Causality: MnO₂ is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid. This often leads to high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which can occur with stronger, soluble oxidants. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy separation of the solid MnO₂ post-reaction via filtration.

Step-by-Step Methodology (Adapted from WO2008/148853):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq, e.g., 800 mg, 4.52 mmol) in dichloromethane (DCM, e.g., 50 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5.1 eq, e.g., 2.0 g, 23 mmol). The addition should be done portion-wise to control any initial exotherm.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16-20 hours).

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 DCM/MeOH). The reaction is complete upon the full consumption of the starting material spot (Rf ≈ 0.4) and the appearance of the more nonpolar product spot (Rf ≈ 0.9).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the solid manganese oxides. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield 6-trifluoromethylpyridine-3-carbaldehyde, typically as a white solid (e.g., ~750 mg, 95% yield).

-

Characterization: Confirm the identity and purity of the product via ¹H NMR and mass spectrometry.

Protocol 2: Conversion to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine

This protocol details the activation of the hydroxyl group via mesylation, followed by an in-situ displacement to form the corresponding chloromethyl derivative, a highly useful electrophile for further synthesis.

-

Causality: The primary alcohol is a poor leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a base (triethylamine, TEA) to form a mesylate ester. The mesylate is an excellent leaving group. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The chloride ions present in the reaction mixture (from HCl-TEA salt) can then displace the mesylate group via an Sₙ2 reaction to yield the final chlorinated product.

Step-by-Step Methodology (Adapted from ChemicalBook Synthesis Procedure): [8]

-

Reaction Setup: To a solution of [6-(trifluoromethyl)pyridin-3-yl]methanol (1.0 eq, e.g., 4.41 g, 24.9 mmol) in anhydrous dichloromethane (82.5 mL) under a nitrogen atmosphere, add triethylamine (1.2 eq, e.g., 4.2 mL, 30.1 mmol).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Activation: Slowly add methanesulfonyl chloride (1.5 eq, e.g., 3.0 mL, 38.8 mmol) dropwise to the cooled, stirred solution.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 22 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting alcohol.

-

Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford 5-(chloromethyl)-2-trifluoromethylpyridine as a yellow liquid (e.g., ~3.99 g, 84% yield).[8]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in modern chemistry continues to grow. Its unique combination of a reactive hydroxyl handle and the advantageous properties of the trifluoromethylpyridine core makes it an indispensable tool for medicinal chemists and agrochemical researchers. The reliable synthetic routes and versatile reactivity detailed in this guide provide a solid foundation for its application in the discovery and development of next-generation chemical entities.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.

- CymitQuimica. (n.d.). This compound. CymitQuimica Product Page.

- ChemBK. (2024). (6-(trifluoromethyl)pyridin-3-yl)methanol.

- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich Product Page.

- WO2008013414A1. (2008). Novel compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist.

- PubChem. (n.d.). This compound. PubChem Compound Summary for CID 3613895.

- ChemicalBook. (2025). Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) Synthesis. ChemicalBook Product Page.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT Product Page.

- ChemicalBook. (2025). 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE Synthesis. ChemicalBook Product Page.

- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113.

- Fisher Scientific. (n.d.). Safety Data Sheet. Fisher Scientific SDS Repository.

- ECHEMI. (n.d.). 6-(TRIFLUOROMETHYL)

- ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives.

- ECHEMI. (n.d.). 386704-04-7(this compound) Product Description. ECHEMI Product Page.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. Ningbo Inno Pharmchem Blog.

Sources

- 1. This compound | 386704-04-7 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Fuxin Pharmaceutical Product Catalog_Page21_ChemicalBook [chemicalbook.com]

- 4. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Pyridine, 5-(chloromethyl)-2-(trifluoromethyl)- (9CI) | 386715-33-9 [chemicalbook.com]

- 8. WO2008013414A1 - Novel compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist; and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3-methanol for Advanced Research and Development

Abstract: This document provides a comprehensive technical overview of 6-(Trifluoromethyl)pyridine-3-methanol (CAS No. 386704-04-7), a critical heterocyclic building block in modern medicinal and agrochemical research. The guide details its core physicochemical properties, analytical characterization protocols, and key applications, with a focus on providing actionable insights for researchers, chemists, and drug development professionals. By integrating established data with field-proven methodologies, this paper serves as an essential resource for the effective utilization and handling of this versatile compound.

Introduction and Strategic Importance

This compound is a fluorinated heterocyclic compound that has garnered significant interest due to the unique properties conferred by its constituent moieties. The pyridine ring provides a basic nitrogen atom, acting as a hydrogen bond acceptor and a handle for further chemical modification, while the trifluoromethyl (-CF3) group profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This combination makes it a highly valuable intermediate in the synthesis of complex molecular architectures.

The trifluoromethyl group is a bioisostere for several other chemical groups and is known to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[1] Consequently, trifluoromethylpyridines are key structural motifs in a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This compound, specifically, serves as a crucial starting material for synthesizing inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic diseases.[3][4] This guide elucidates the fundamental properties that underpin its utility and provides the technical framework for its application in research and development.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The essential identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | [6-(Trifluoromethyl)-3-pyridinyl]methanol[5] |

| CAS Number | 386704-04-7[3][5][6] |

| Molecular Formula | C₇H₆F₃NO[3][5][6] |

| Molecular Weight | 177.12 g/mol [3][5][6] |

| Canonical SMILES | C1=CC(=NC=C1CO)C(F)(F)F |

| InChIKey | CBSXUFWMVOAHTK-UHFFFAOYSA-N[5][7] |

| Synonyms | (6-(Trifluoromethyl)pyridin-3-yl)methanol, 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridine[7][8] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The table below summarizes the key experimentally determined and predicted properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Liquid | [7][9][10] |

| Boiling Point | 100-102 °C @ 0.75 mmHg | [8][9][10] |

| Density (Predicted) | 1.362 - 1.4 g/cm³ | [8][9][10] |

| Flash Point | >110 °C (>230 °F) (closed cup) | [6][9][10] |

| Refractive Index | 1.463 | [8] |

| Topological Polar Surface Area | 33.1 Ų | [5] |

| XLogP3 (Predicted) | 0.51 | [8] |

Expert Insights:

-

The high boiling point relative to its molecular weight is indicative of intermolecular hydrogen bonding enabled by the hydroxyl group.

-

The predicted LogP value of 0.51 suggests a relatively balanced hydrophilic-lipophilic character, a desirable trait for drug candidates intended for oral absorption. The electron-withdrawing trifluoromethyl group increases lipophilicity, which is tempered by the polar hydroxyl and pyridine functionalities.

-

The Topological Polar Surface Area (TPSA) of 33.1 Ų is well within the range typically associated with good cell permeability and oral bioavailability.

Analytical Characterization and Protocols

To ensure the identity, purity, and stability of this compound, a series of analytical tests are required. The following sections detail the rationale and standardized protocols for its characterization.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the definitive method for quantifying the purity of non-volatile organic compounds. It separates the target molecule from impurities, starting materials, and by-products, allowing for precise quantification based on UV absorbance.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B over 0.5 minutes and re-equilibrate for 2.5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength of 254 nm.

-

Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Principal Peak / Total Area of All Peaks) x 100%.

Self-Validation: The protocol's trustworthiness is ensured by running a blank (mobile phase only) to establish a baseline and using a well-characterized reference standard, if available, to confirm retention time and response.

Caption: Shake-flask method for LogP determination.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the strategic placement of reactive handles—the hydroxyl group and the pyridine ring—on a metabolically robust, fluorinated scaffold.

-

Pharmaceuticals: It is a documented reactant for synthesizing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and type 2 diabetes. [3][4]The core structure is also found in various other biologically active agents, including potential anticancer and antiviral drugs. [11]The trifluoromethylpyridine motif is present in numerous FDA-approved drugs, highlighting its importance in modern pharmacology. [2]* Agrochemicals: In agrochemistry, the trifluoromethylpyridine structure is a cornerstone of several highly effective pesticides. [1]For example, the insecticide Sulfoxaflor is based on the 6-(trifluoromethyl)pyridine skeleton. [1]This compound serves as a precursor to build analogous structures for use as insecticides, herbicides, and fungicides. [11]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Category | GHS Statement(s) |

| Acute Toxicity | H301: Toxic if swallowed [5][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation [5][8] |

| Eye Damage/Irritation | H318: Causes serious eye damage [5][8] |

| Sensitization | H317: May cause an allergic skin reaction [5][8] |

| Target Organ Toxicity | H335: May cause respiratory irritation [5][8] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [6]Work in a well-ventilated fume hood.

-

Spill Management: Absorb spills with an inert material and dispose of as hazardous waste.

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. [11]If swallowed, seek immediate medical attention. [5][8] Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature. [9][10]* Keep away from oxidizing agents and sources of ignition.

-

This compound is classified as a dangerous good for transport and may require special shipping arrangements. [3]

Conclusion

This compound is a building block of significant strategic value, bridging the fields of medicinal chemistry and agrochemical science. Its well-defined physicochemical properties, including balanced lipophilicity and multiple points for chemical modification, make it an ideal starting material for complex synthesis campaigns. Understanding these properties, as detailed in this guide, is paramount for its safe handling, effective analytical control, and successful application in the development of next-generation therapeutics and crop protection agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 386704-04-7(this compound) Product Description. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-300773). Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

ChemBK. (2024). (6-(trifluoromethyl)pyridin-3-yl)methanol. Retrieved from [Link]

-

Oishi, M., Kondo, H., & Amii, H. (2008). Supporting Information. Retrieved from [Link]

-

Langwaychem. (n.d.). This compound, CAS 386704-04-7. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

Dhaked, D. K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, ACS Publications. Retrieved from [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-三氟甲基-3-吡啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 386704-04-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 386704-04-7 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-3-methanol

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(Trifluoromethyl)pyridine-3-methanol in Modern Chemistry

This compound, a fluorinated heterocyclic compound, has emerged as a critical building block in the landscape of pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this pyridine derivative serves as a vital intermediate in the synthesis of a wide array of bioactive molecules, including potential treatments for Alzheimer's disease and other therapeutic agents.[2] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound is predominantly approached through two strategic disconnections, each commencing from a different oxidation state of the C3 substituent: the reduction of a carboxylic acid or the reduction of an aldehyde. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity of the final product.

| Pathway | Precursor | Key Transformation | Typical Reagents | Advantages | Disadvantages |

| Pathway 1 | 6-(Trifluoromethyl)nicotinic Acid | Carboxylic Acid Reduction | Borane-THF complex (BH3-THF), Lithium Aluminum Hydride (LAH) | Direct conversion from a stable precursor. | Often requires harsher reducing agents and anhydrous conditions. |

| Pathway 2 | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | Aldehyde Reduction | Sodium Borohydride (NaBH4) | Mild and selective reduction. | The aldehyde precursor can be less stable than the carboxylic acid. |

Pathway 1: Reduction of 6-(Trifluoromethyl)nicotinic Acid

This pathway commences with the reduction of the carboxylic acid functionality of 6-(Trifluoromethyl)nicotinic acid. This approach is favored when the nicotinic acid derivative is readily available or can be synthesized efficiently.

Synthesis of the Precursor: 6-(Trifluoromethyl)nicotinic Acid

A common route to 6-(trifluoromethyl)nicotinic acid involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[3]

"2-Chloro-6-(trifluoromethyl)nicotinic acid" -> "6-(Trifluoromethyl)nicotinic acid" [label="H2, Pd/C, Triethylamine, Methanol"]; "6-(Trifluoromethyl)nicotinic acid" -> "this compound" [label="BH3-THF or LAH", color="#EA4335"]; }

Figure 1. Synthesis of the target alcohol from 2-chloro-6-(trifluoromethyl)nicotinic acid.

Mechanism of Borane-Mediated Carboxylic Acid Reduction

Borane (BH3), typically used as a complex with tetrahydrofuran (THF), is a highly effective reagent for the reduction of carboxylic acids. The electrophilic nature of the boron atom facilitates its coordination to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer. Subsequent reaction with another equivalent of borane leads to the formation of a trialkoxyborane intermediate, which upon workup with water or alcohol, yields the primary alcohol.

Experimental Protocol: Reduction of 6-(Trifluoromethyl)nicotinic Acid with BH3-THF

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-THF complex (1 M solution in THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(Trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the Borane-THF complex (2.0-3.0 eq, 1 M solution in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Pathway 2: Reduction of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

This alternative pathway involves the reduction of the aldehyde, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. This method is often preferred due to the mild conditions required for aldehyde reduction.

Synthesis of the Precursor: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

The aldehyde precursor can be synthesized via the oxidation of this compound itself, highlighting the reversible nature of this transformation. A common and efficient method employs manganese dioxide (MnO2) as the oxidizing agent.[1][2]

"this compound" -> "6-(Trifluoromethyl)pyridine-3-carboxaldehyde" [label="MnO2, Dichloromethane", dir=both, color="#4285F4"]; }

Figure 2. Reversible oxidation-reduction between the target alcohol and its aldehyde.

Mechanism of Sodium Borohydride Reduction

Sodium borohydride (NaBH4) is a mild and selective reducing agent that readily reduces aldehydes and ketones. The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Experimental Protocol: Reduction of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde with NaBH4

Materials:

-

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

-

Methanol

-

Sodium Borohydride (NaBH4)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting this compound by silica gel chromatography.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with two primary, reliable pathways. The choice between the reduction of the corresponding carboxylic acid or aldehyde precursor allows for flexibility based on starting material availability and desired reaction conditions. The reduction of 6-(trifluoromethyl)nicotinic acid with borane offers a direct route from a stable precursor, while the reduction of 6-(trifluoromethyl)pyridine-3-carboxaldehyde with sodium borohydride provides a milder and often more selective alternative. As the demand for complex, fluorinated building blocks in drug discovery and materials science continues to grow, the optimization and potential development of even more efficient and sustainable synthetic routes to key intermediates like this compound will remain an area of active research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Available at: [Link]

Sources

Structural analysis and characterization of 6-(Trifluoromethyl)pyridine-3-methanol

An In-Depth Technical Guide to the Structural Analysis and Characterization of 6-(Trifluoromethyl)pyridine-3-methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime exemplar of a high-value building block that leverages these attributes. Its structure combines the influential -CF₃ group with a pyridine ring, a privileged heterocycle in countless bioactive compounds, and a versatile hydroxymethyl functional group that serves as a synthetic handle for further molecular elaboration.

This guide provides a comprehensive, field-proven framework for the definitive structural analysis and characterization of this key intermediate. We will move beyond rote procedural descriptions to explore the causal reasoning behind analytical choices, ensuring a self-validating system of protocols for researchers dedicated to achieving unimpeachable empirical results. This molecule is a reactant involved in the synthesis of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, making its unambiguous identification paramount for successful drug discovery campaigns.[3][4]

Core Physicochemical & Safety Profile

A foundational understanding begins with the compound's basic properties and safety considerations. This data, summarized from authoritative sources, informs handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 386704-04-7 | [3][5] |

| Molecular Formula | C₇H₆F₃NO | [3][5][6] |

| Molecular Weight | 177.12 g/mol | [6][7] |

| Appearance | Liquid | [5] |

| Boiling Point | 100-102 °C at 0.75 mmHg | [8] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [7][8] |

| InChI Key | CBSXUFWMVOAHTK-UHFFFAOYSA-N | [5][7] |

Safety Summary: this compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory.[7] Always handle within a certified chemical fume hood.

Workflow for Structural Verification

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The logical flow of analysis ensures that each technique provides orthogonal data, culminating in a comprehensive and trustworthy characterization.

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Signature

NMR is the most powerful technique for elucidating the precise atomic connectivity of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous fingerprint.

Expert Rationale:

-

¹H NMR confirms the number and environment of protons, specifically identifying the three distinct aromatic protons on the pyridine ring and the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

¹³C NMR verifies the carbon skeleton. The key diagnostic signal is the quartet for the -CF₃ carbon, a direct result of one-bond coupling to the three fluorine atoms.

-

¹⁹F NMR provides a simple yet crucial confirmation of the trifluoromethyl group, which should appear as a sharp singlet in a proton-decoupled spectrum.

Predicted NMR Data Summary

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Feature |

| ¹H | ~8.6 | Singlet (or narrow doublet) | Proton on C2 (adjacent to N) |

| ¹H | ~7.8 | Doublet | Proton on C4 |

| ¹H | ~7.5 | Doublet | Proton on C5 |

| ¹H | ~4.7 | Singlet (or doublet) | Methylene protons (-CH₂OH) |

| ¹H | Variable | Broad Singlet | Hydroxyl proton (-OH) |

| ¹³C | ~160 | Singlet | C6 (attached to -CF₃) |

| ¹³C | ~150 | Singlet | C2 |

| ¹³C | ~137 | Singlet | C4 |

| ¹³C | ~135 | Singlet | C3 (attached to -CH₂OH) |

| ¹³C | ~123 | Quartet (¹JCF ≈ 270 Hz) | -CF₃ Carbon |

| ¹³C | ~119 | Singlet | C5 |

| ¹³C | ~62 | Singlet | -CH₂OH Carbon |

| ¹⁹F | ~ -64 | Singlet | -CF₃ Fluorines |

Note: Exact chemical shifts are solvent-dependent. Data is predicted based on analogous structures.[9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially the quaternary carbons and the -CF₃ quartet.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum relative to an appropriate standard (e.g., CFCl₃).

-

A simple one-pulse experiment with a few scans is usually sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the residual solvent peak.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments, the elemental formula.

Expert Rationale:

-

Low-Resolution MS (LRMS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS) are used to rapidly confirm the nominal molecular mass. For ESI in positive ion mode, the expected species is the protonated molecule [M+H]⁺ at m/z 178.

-

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the elemental formula (C₇H₆F₃NO). This is a critical step for verifying the identity of a newly synthesized batch or for publication.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-500).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Calculated exact mass for [C₇H₆F₃NO + H]⁺: 178.0474.

-

Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to verify the presence of key functional groups within the molecule.

Expert Rationale:

The trifluoromethyl group, the alcohol, and the pyridine ring each have characteristic vibrational frequencies. Observing all expected peaks provides strong collaborative evidence for the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| ~2900 | C-H stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C, C=N stretches | Pyridine Ring |

| 1350 - 1100 (strong) | C-F stretches | Trifluoromethyl (-CF₃) |

| ~1050 | C-O stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly against the crystal.

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to produce a high-quality spectrum over the range of 4000-600 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample scan against the background. Identify the characteristic absorption bands and compare them to expected values.

Visualization of Analytical Probes

The following diagram illustrates how each primary analytical technique targets specific features of the this compound structure.

Caption: Mapping of analytical techniques to the molecular features of the target compound.

X-ray Crystallography: The Gold Standard (Conditional)

While this compound is typically a liquid at standard temperature and pressure, X-ray crystallography remains the unequivocal method for determining the three-dimensional structure of a molecule in the solid state.[10]

Applicability:

This technique would become relevant if:

-

The compound can be crystallized at low temperatures.

-

A solid derivative is synthesized for structural confirmation.

Should a suitable crystal be obtained, the resulting electron density map would provide precise bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity about the molecular structure.[10][11]

Conclusion

The structural characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combination of NMR spectroscopy, mass spectrometry, and FT-IR provides orthogonal, confirmatory data that establishes the compound's identity and purity with a high degree of confidence. By understanding the rationale behind each technique and adhering to rigorous experimental protocols, researchers in drug discovery and chemical development can proceed with certainty, knowing their starting material is precisely what it purports to be.

References

-

PubChem. this compound.[Link]

-

ChemBK. (6-(trifluoromethyl)pyridin-3-yl)methanol.[Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives.[Link]

-

Cenmed Enterprises. this compound.[Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]

-

ACS Publications. Supporting Information for an article demonstrating NMR of a related compound.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.[Link]

-

ACS Publications. Trifluoromethanol (CF3OH) and trifluoromethylamine (CF3NH2).[Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.[Link]

-

PubMed Central. x Ray crystallography.[Link]

-

ResearchGate. X‐Ray crystal structures...[Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.[Link]

-

ResearchGate. The X-ray crystal structures of SeBr3SbF6 and TeBr3AsF6.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. scbt.com [scbt.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-三氟甲基-3-吡啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biological activity of trifluoromethylpyridine compounds

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Compounds

Authored by a Senior Application Scientist

Foreword

The strategic incorporation of fluorine into molecular scaffolds has revolutionized modern medicinal chemistry and agrochemical design. Among the plethora of fluorine-containing motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacokinetic properties. When coupled with the versatile pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine core gives rise to a class of compounds with a remarkable spectrum of biological activities. This guide provides a comprehensive exploration of the synthesis, mechanism of action, and practical application of these potent molecules, offering researchers and drug development professionals a detailed understanding of this critical chemical space.

Chapter 1: The Trifluoromethyl Group and Pyridine Ring: A Synergy of Properties

The prevalence of trifluoromethylpyridine compounds in contemporary drug discovery and agrochemical development is not coincidental. It stems from the unique and synergistic interplay between the electronic properties of the trifluoromethyl group and the structural and functional characteristics of the pyridine ring.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the acidity or basicity of nearby functional groups. For instance, the presence of a CF3 group on the pyridine ring decreases the pKa of the ring nitrogen, rendering it less basic. This modulation can be critical for optimizing a molecule's interaction with its biological target and for fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. Perhaps most importantly, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group metabolically stable. This resistance to oxidative metabolism by cytochrome P450 enzymes can significantly increase a compound's in vivo half-life, a highly desirable trait in drug candidates.

The Pyridine Ring: A Privileged Scaffold

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its aromaticity, planarity, and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile scaffold for molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in various non-covalent interactions with biological macromolecules. The pyridine ring is a common feature in many approved drugs and natural products, highlighting its "privileged" status in medicinal chemistry.

Chapter 2: Anticancer Activity of Trifluoromethylpyridine Compounds

The trifluoromethylpyridine moiety is a cornerstone of several targeted cancer therapies. These compounds often function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells.

Multi-Kinase Inhibitors: A Case Study of Sorafenib and Regorafenib

Sorafenib and Regorafenib are orally active multi-kinase inhibitors that feature a trifluoromethylpyridine core. They are approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.

Mechanism of Action: Sorafenib and Regorafenib inhibit a range of kinases involved in tumor progression, including Raf kinases (BRAF and c-Raf), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). By simultaneously targeting multiple signaling pathways, these drugs can inhibit tumor cell proliferation, angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and metastasis.

Below is a diagram illustrating the signaling pathways targeted by Sorafenib and Regorafenib.

Figure 1: Mechanism of action of Sorafenib and Regorafenib.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the anticancer activity of novel trifluoromethylpyridine compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and serves as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HepG2 for hepatocellular carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylpyridine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyridine compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Agrochemical Applications of Trifluoromethylpyridine Compounds

The trifluoromethylpyridine scaffold is also a key component of many modern insecticides and herbicides. These compounds are designed to be highly potent against target pests while exhibiting low toxicity to non-target organisms and the environment.

Insecticides: Targeting the Nervous System

Several commercial insecticides, such as sulfoxaflor and flupyradifurone, contain a trifluoromethylpyridine core. These compounds often act as nicotinic acetylcholine receptor (nAChR) agonists.

Mechanism of Action: These insecticides bind to and activate nAChRs in insects, leading to overstimulation of the nervous system, paralysis, and death. The trifluoromethylpyridine moiety plays a crucial role in the binding of these molecules to the receptor and in their metabolic stability within the insect.

Herbicides: Inhibiting Plant-Specific Enzymes

Trifluoromethylpyridine-containing herbicides, such as aminopyralid and picloram, are widely used for broadleaf weed control. These compounds are synthetic auxins that mimic the action of the plant hormone indole-3-acetic acid (IAA).

Mechanism of Action: At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The trifluoromethylpyridine core is essential for the molecule's herbicidal activity and its selectivity for broadleaf weeds.

Below is a diagram outlining the experimental workflow for testing the efficacy of a new trifluoromethylpyridine-based herbicide.

Figure 2: Herbicide efficacy testing workflow.

Experimental Protocol: Greenhouse Herbicide Efficacy Assay

This protocol outlines a basic greenhouse experiment to assess the post-emergence herbicidal activity of a trifluoromethylpyridine compound on a target weed species.

Materials:

-

Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

-

Crop species for selectivity testing (e.g., Zea mays - corn)

-

Pots with standard potting mix

-

Trifluoromethylpyridine compound formulated for spraying

-

Spray chamber

-

Greenhouse with controlled environment (temperature, light, humidity)

Procedure:

-

Plant Growth: Sow seeds of the weed and crop species in separate pots and grow them in the greenhouse until they reach the 2-4 leaf stage.

-

Herbicide Application: Prepare a range of concentrations of the formulated herbicide. Apply the herbicide to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

-

Evaluation: Return the plants to the greenhouse and observe them for signs of herbicidal injury (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

-

Data Collection: At the end of the evaluation period, assess the percentage of weed control and crop injury for each treatment. This can be done visually or by measuring plant biomass (fresh or dry weight).

-

Data Analysis: Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for the weed species and the crop species to assess both efficacy and selectivity.

Chapter 4: Other Therapeutic Applications

The versatile trifluoromethylpyridine scaffold has been explored for a wide range of other therapeutic applications, demonstrating its broad potential in drug discovery.

Antimicrobial Activity

Certain trifluoromethylpyridine derivatives have shown promising activity against various pathogens, including bacteria, fungi, and viruses. For example, some compounds have been reported to inhibit bacterial cell division, while others have demonstrated antifungal activity by disrupting fungal cell membrane integrity.

Anti-inflammatory and CNS-Active Compounds

The anti-inflammatory properties of some trifluoromethylpyridine compounds have been investigated, with some showing inhibition of key inflammatory mediators. Additionally, the ability of the trifluoromethyl group to enhance brain penetration has led to the exploration of these compounds for the treatment of central nervous system (CNS) disorders.

Conclusion and Future Perspectives

Trifluoromethylpyridine compounds represent a highly valuable class of molecules in both medicine and agriculture. Their unique combination of physicochemical properties, conferred by the trifluoromethyl group and the pyridine ring, has led to the development of successful drugs and agrochemicals. The continued exploration of this chemical space, aided by advances in synthetic chemistry and a deeper understanding of biological systems, is poised to deliver the next generation of innovative and effective therapeutic agents and crop protection solutions. The future of trifluoromethylpyridine chemistry is bright, with ongoing research focused on developing compounds with improved efficacy, selectivity, and safety profiles.

References

-

Title: Sorafenib: a review of its use in advanced renal cell carcinoma. Source: Targeted Oncology URL: [Link]

-

Title: Regorafenib for the treatment of metastatic colorectal cancer. Source: Clinical Therapeutics URL: [Link]

-

Title: Sulfoxaflor and the sulfoximine insecticides: A new class of nicotinic acetylcholine receptor agonists. Source: Pesticide Biochemistry and Physiology URL: [Link]

-

Title: Aminopyralid and its impact on the environment. Source: Journal of Pesticide Science URL: [Link]

An In-depth Technical Guide on the Reactivity of the Hydroxymethyl Group on a Trifluoromethylpyridine Ring

Introduction: The Strategic Importance of Hydroxymethyl-Trifluoromethylpyridines in Modern Drug Discovery

In the landscape of medicinal chemistry and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for innovation.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group onto a pyridine ring imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][4] The hydroxymethyl group (-CH2OH), when attached to this privileged scaffold, serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this hydroxymethyl group, offering a technical resource for researchers engaged in the synthesis and development of novel pharmaceuticals and agrochemicals. We will delve into the underlying electronic principles governing its reactivity and provide field-proven protocols for its key transformations.

Pillar 1: Understanding the Electronic Landscape

The reactivity of the hydroxymethyl group is fundamentally governed by the electronic interplay between the strongly electron-withdrawing trifluoromethyl group and the electron-deficient nature of the pyridine ring.

-

The Trifluoromethyl Effect : The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms (Hammett constant σp = 0.54).[5][6] This effect is transmitted through the pyridine ring, influencing the electron density of the entire molecule. This withdrawal of electron density makes the pyridine ring more susceptible to nucleophilic attack and can impact the acidity of the hydroxymethyl proton.[5][7]

-

The Pyridine Ring : The pyridine nitrogen itself is electron-withdrawing, contributing to the overall electron-deficient character of the aromatic system. This inherent property, compounded by the -CF3 group, makes the benzylic-like carbon of the hydroxymethyl group more electrophilic and susceptible to nucleophilic substitution, particularly after activation of the hydroxyl group.

-

Positional Isomerism : The relative positions of the -CF3, -CH2OH, and nitrogen atom on the pyridine ring are critical. For instance, a -CF3 group at the 6-position will have a more pronounced electronic influence on a 2-hydroxymethyl group compared to a -CF3 group at the 4-position. This positional chemistry dictates the subtle nuances of reactivity and must be considered when designing synthetic routes.

Pillar 2: Key Synthetic Transformations & Validated Protocols

The hydroxymethyl group on the trifluoromethylpyridine ring is a gateway to a variety of functional groups. Below are the most critical transformations, complete with mechanistic insights and detailed, reproducible protocols.

Oxidation to Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol is a fundamental transformation, providing access to aldehydes for further elaboration (e.g., reductive amination, Wittig reactions) or to carboxylic acids for amide bond formation.

Causality in Reagent Selection:

-

For Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO2) is often the reagent of choice for benzylic-type alcohols due to its high selectivity. Other options include Dess-Martin periodinane (DMP) or Swern oxidation, which operate under mild, neutral conditions.

-

For Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) are effective but can be harsh. A two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by in-situ oxidation with a milder reagent can offer better control.

Experimental Protocol: Selective Oxidation to 6-(Trifluoromethyl)nicotinaldehyde

This protocol details the selective oxidation of [6-(Trifluoromethyl)pyridin-2-yl]methanol to the corresponding aldehyde, a key intermediate in the synthesis of kinase inhibitors.[5]

-

Reaction Setup: To a stirred solution of [6-(trifluoromethyl)pyridin-2-yl]methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (20 volumes), add activated manganese dioxide (MnO2, 5.0-10.0 eq).

-

Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired aldehyde.

Nucleophilic Substitution: Conversion to Halomethylpyridines

Activation of the hydroxyl group followed by nucleophilic substitution is a cornerstone reaction, providing electrophilic intermediates like chloromethyl or bromomethyl pyridines. These are highly valuable for introducing the trifluoromethylpyridine moiety via alkylation of nucleophiles (e.g., phenols, amines, thiols).

Causality in Reagent Selection:

-

Thionyl Chloride (SOCl2): This is the most common reagent for converting primary alcohols to chlorides. The reaction proceeds through a chlorosulfite intermediate. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction via the formation of the Vilsmeier reagent.

-

Phosphorus Pentachloride (PCl5): An alternative, potent chlorinating agent often used when SOCl2 is sluggish.[8]

-

Phosphorus Tribromide (PBr3): The reagent of choice for converting the alcohol to the corresponding bromide.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine

While not a direct conversion from the hydroxymethyl group, this protocol for chlorinating the analogous hydroxypyridine illustrates the common reagents and conditions used for such transformations on this ring system. A similar approach is used for converting the hydroxymethyl group.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and 1,2-dichloroethane (10 volumes).

-

Reagent Addition: Add 1-2 drops of DMF as a catalyst. At room temperature, add thionyl chloride (SOCl2, 2.1 eq) dropwise to the mixture.[9]

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 4 hours.[9] Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with 1,2-dichloroethane. Carefully pour the mixture into ice water and neutralize with a 10% sodium hydroxide solution. Separate the organic layer, extract the aqueous layer, and dry the combined organic phases over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the product.[9]

Etherification Reactions

The formation of ethers from the hydroxymethyl group is crucial for modifying solubility, introducing new pharmacophores, or creating linkers in more complex molecules.

Causality in Reagent Selection:

-

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide on an alkyl halide. This is suitable for a wide range of primary and secondary alkyl halides.

-

Acid-Catalyzed Etherification: While less common for this specific substrate due to the basicity of the pyridine nitrogen, acid-catalyzed condensation with another alcohol can be employed under specific conditions.

-

Mitsunobu Reaction: This powerful reaction allows for the etherification of the alcohol with a phenolic nucleophile under mild, neutral conditions using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: General Mitsunobu Etherification

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the (trifluoromethyl)pyridinemethanol (1.0 eq), a phenolic coupling partner (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the azodicarboxylate reagent (e.g., DIAD, 1.2 eq) dropwise over 15-20 minutes. The characteristic color change (e.g., disappearance of the orange DIAD color) indicates reaction progress.

-

Reaction Execution: After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over Na2SO4, and concentrated. Purification is typically achieved via flash column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

Pillar 3: Data Presentation and Visualization

Table 1: Summary of Key Transformations and Conditions

| Transformation | Substrate Example | Reagent(s) | Solvent | Typical Yield | Reference |

| Oxidation to Aldehyde | [6-(CF3)pyridin-2-yl]methanol | MnO2 | Dichloromethane | 70-90% | [5] |

| Chlorination | 2-Hydroxy-4-(CF3)pyridine | SOCl2, DMF (cat.) | 1,2-Dichloroethane | 92% | [9] |

| Chlorination | 2-Hydroxy-4-(CF3)pyridine | PCl5 | DMF | 84% | [8] |

| Etherification | Benzyl Alcohols (General) | TCT, DMSO | Methanol/Ethanol | Moderate to High | [10] |

Diagrams of Key Workflows

Conclusion

The hydroxymethyl group on a trifluoromethylpyridine ring is a deceptively simple, yet powerful, functional group. Its reactivity, modulated by the strong electron-withdrawing nature of its environment, allows for reliable and high-yielding transformations into aldehydes, carboxylic acids, halides, and ethers. Understanding the principles of reagent selection and possessing validated, step-by-step protocols are critical for leveraging this versatile intermediate. The methodologies and insights provided in this guide are intended to empower researchers in drug development and agrochemical synthesis to confidently and efficiently utilize these valuable building blocks in their discovery programs.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025).

- 2-Chloro-4-(trifluoromethyl)pyridine. (n.d.). Sigma-Aldrich.

- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 126-141. Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

-

Boekelheide reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (2023). Google Patents (CN116425671A).

- Method for synthesizing 4-trifluoromethyl pyridine compound. (2003). Google Patents (CN1103757C).

-

Ferreira, L. G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

- The Role of Trifluoromethyl Pyridine Derivatives in Modern Chemical Synthesis. (n.d.).

-

Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. Retrieved from [Link]

-

Pyridin-2-yl(4-(trifluoromethyl)phenyl)methanol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Bresciani, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 633. Retrieved from [Link]

-

Ferreira, L. G., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol. (n.d.). PubChem. Retrieved from [Link]

-

(5-(Trifluoromethyl)pyridin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

-

Ranjbar-Karimi, R., et al. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 41(20), 11699-11708. Retrieved from [Link]

-

Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). Applied Microbiology and Biotechnology, 105(18), 6755-6765. Retrieved from [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026). American Chemical Society. Retrieved from [Link]

-

Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

The Ascendancy of Trifluoromethylpyridines: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract